molecular formula C12H15NO2 B1335989 N-(4-ethylphenyl)-3-oxobutanamide CAS No. 32357-75-8

N-(4-ethylphenyl)-3-oxobutanamide

Cat. No. B1335989
CAS RN: 32357-75-8
M. Wt: 205.25 g/mol
InChI Key: YSUAIVVYFQPYAX-UHFFFAOYSA-N
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Description

The compound "N-(4-ethylphenyl)-3-oxobutanamide" is not directly mentioned in the provided papers, but related compounds with similar structures and functionalities have been studied extensively. These compounds are generally intermediates in the synthesis of various heterocyclic compounds and have been used in the creation of pigments, pharmaceuticals, and other organic materials.

Synthesis Analysis

The synthesis of related compounds such as N-1-Naphthyl-3-oxobutanamide and N,N'-1,4-phenylene-bis(3-oxobutanamide) involves reactions with various reagents under specific conditions. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine derivatives . Similarly, N,N'-oligomethylenebis(3-oxobutanamide)s react with 1,1-diarylethenes in the presence of manganese(III) acetate to produce furan derivatives . These methods demonstrate the reactivity of the 3-oxobutanamide moiety and its utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(4-ethylphenyl)-3-oxobutanamide" has been determined using various analytical techniques. For example, the crystal structure of N,N'-1,4-phenylene-bis(3-oxobutanamide) was solved using laboratory powder diffraction data and refined by the Rietveld method . These studies provide insights into the molecular conformations and the influence of different substituents on the overall structure.

Chemical Reactions Analysis

The 3-oxobutanamide moiety is highly reactive and participates in various chemical reactions. For instance, N,N'-oligomethylenebis(3-oxobutanamide)s undergo radical cyclization to form dihydrofuran derivatives . N-Aryl- and N,N-diethyl-3-oxobutanamides can react with salicylaldehyde and N-phenylthiourea to yield benzoxadiazocine derivatives . These reactions highlight the versatility of the 3-oxobutanamide group in synthesizing diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 3-oxobutanamide group can be inferred from the studies on similar molecules. For example, the crystal structure determination provides information on the solid-state properties, such as lattice parameters and crystallization behavior . The reactivity of these compounds in various chemical reactions indicates their potential utility in synthetic chemistry . Additionally, spectroscopic analysis, such as FT-IR, can reveal details about the functional groups and their interactions within the molecule .

Scientific Research Applications

Environmental and Health Implications

N-(4-ethylphenyl)-3-oxobutanamide, as a chemical compound, has not been specifically studied in the papers retrieved. However, related research provides insights into the broader implications of similar chemical compounds in environmental and health contexts. For instance, studies on nonylphenols (NPs), which are structurally similar to N-(4-ethylphenyl)-3-oxobutanamide, reveal their widespread presence in food and their potential as endocrine disruptors. It's worth noting that the ubiquity of NPs in food suggests the possibility of long-term dietary exposure to such compounds and their metabolites (Guenther et al., 2002). Furthermore, exposure to persistent organic pollutants, which can include compounds similar to N-(4-ethylphenyl)-3-oxobutanamide, has been associated with increased risk of type 2 diabetes (Airaksinen et al., 2011).

Chemical Properties and Applications

Research involving perfluorinated sulfonamides, chemically akin to N-(4-ethylphenyl)-3-oxobutanamide, highlights their usage in consumer products for surface protection. The investigation into their occurrence, partitioning, and potential human exposure in indoor and outdoor environments provides a framework for understanding the environmental impact and human health implications of similar chemical compounds (Shoeib et al., 2005).

Potential Therapeutic Applications

The therapeutic potential of related compounds such as N-(4-hydroxyphenyl) retinamide, an analog of N-(4-ethylphenyl)-3-oxobutanamide, has been explored in the context of cancer chemoprevention, particularly for breast cancer. Studies demonstrate its capacity to concentrate in breast tissue, suggesting a targeted approach for the prevention or treatment of certain cancers (Veronesi et al., 1992). Moreover, the study of the combination of N-(4-hydroxyphenyl) retinamide with other therapeutic agents, such as tamoxifen, in high-risk breast cancer patients, underscores the significance of exploring the synergistic effects of related compounds for enhanced therapeutic outcomes (Conley et al., 2000).

Safety And Hazards

The safety data sheet for a related compound, 4-Ethylphenol, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of related compounds from the gut into the body, increase the efflux from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts .

properties

IUPAC Name

N-(4-ethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-10-4-6-11(7-5-10)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUAIVVYFQPYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393648
Record name N-(4-ethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-3-oxobutanamide

CAS RN

32357-75-8
Record name N-(4-ethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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